molecular formula C16H13BrN4O2S2 B5050227 3-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide

3-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide

Cat. No.: B5050227
M. Wt: 437.3 g/mol
InChI Key: DMTUAYBJIPDSSE-UHFFFAOYSA-N
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Description

3-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide is a complex organic compound that features a unique structure combining imidazole and thiazole rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

3-[[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S2.BrH/c1-9-13(20-5-6-23-16(20)17-9)12-8-24-15(19-12)18-11-4-2-3-10(7-11)14(21)22;/h2-8H,1H3,(H,18,19)(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTUAYBJIPDSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=CSC(=N3)NC4=CC=CC(=C4)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazole with halo carbonyl compounds to form the imidazo[2,1-b]thiazole core . This intermediate is then further reacted with benzoic acid derivatives under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which offers benefits like reduced reaction times and higher yields . The use of green chemistry principles, such as employing biodegradable solvents and catalysts, is also gaining traction in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The imidazo[2,1-b]thiazole core is known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide apart from similar compounds is its unique combination of imidazole and thiazole rings, which may confer distinct biological activities and chemical reactivity

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